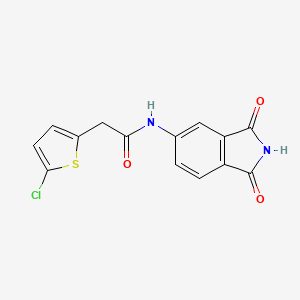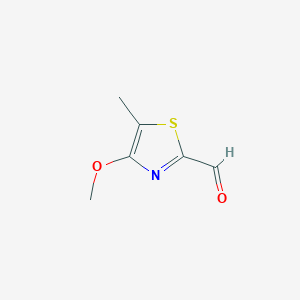
3,3-Bis(4-methylphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a type of acrylonitrile . Acrylonitriles are organic compounds that contain a -C≡N functional group, and they are often used in the production of plastics, rubbers, and resins .
Synthesis Analysis
While specific synthesis methods for “3,3-Bis(4-methylphenyl)acrylonitrile” were not found, similar compounds have been synthesized through reactions such as the Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, but specific data for “3,3-Bis(4-methylphenyl)acrylonitrile” was not found .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-bis(4-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLPSLCOXGWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(4-methylphenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)
![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)
![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)
![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)
![Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2425830.png)
